2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034608-17-6
VCID: VC4227643
InChI: InChI=1S/C17H21NO2S/c19-16(18-11-15-10-14(18)12-21-15)17(6-8-20-9-7-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
SMILES: C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CC3CS4
Molecular Formula: C17H21NO2S
Molecular Weight: 303.42

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone

CAS No.: 2034608-17-6

Cat. No.: VC4227643

Molecular Formula: C17H21NO2S

Molecular Weight: 303.42

* For research use only. Not for human or veterinary use.

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone - 2034608-17-6

Specification

CAS No. 2034608-17-6
Molecular Formula C17H21NO2S
Molecular Weight 303.42
IUPAC Name (4-phenyloxan-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Standard InChI InChI=1S/C17H21NO2S/c19-16(18-11-15-10-14(18)12-21-15)17(6-8-20-9-7-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Standard InChI Key YXDVPBUWCUTAJR-UHFFFAOYSA-N
SMILES C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CC3CS4

Introduction

Synthesis Pathways

While specific synthesis routes for this exact compound are not detailed in the provided search results, similar compounds are synthesized using multi-step organic reactions involving:

  • Cyclization Reactions: Formation of the bicyclic core (e.g., 2-thia-5-azabicyclo[2.2.1]heptane) through intramolecular cyclization of precursors containing sulfur and nitrogen functionalities.

  • Substitution Reactions: Introduction of the phenyl-substituted tetrahydropyran moiety via nucleophilic substitution or coupling reactions.

  • Carbonylation: Addition of the methanone group to connect the two primary structural units.

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyDetermines chemical shifts for protons (1H^1H) and carbons (13C^13C).
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyIdentifies functional groups (e.g., carbonyl, aromatic rings).
X-ray CrystallographyProvides detailed 3D molecular structure if crystallized successfully.

Medicinal Chemistry

The bicyclic structure with sulfur and nitrogen atoms is often associated with enzyme inhibition or receptor binding due to its ability to form hydrogen bonds and interact with active sites in proteins.

Drug Discovery

The phenyl-tetrahydropyran moiety may contribute to lipophilicity and membrane permeability, enhancing drug-like properties.

Biological Activity

Although no direct studies on this compound were found, similar structures have shown activities such as:

  • Anti-inflammatory effects (e.g., via inhibition of enzymes like 5-lipoxygenase).

  • Antimicrobial properties due to heterocyclic cores interacting with bacterial enzymes.

Research Outlook

Given its structural complexity, further research could focus on:

  • Docking Studies: Computational simulations to predict binding affinity with biological targets.

  • Structure-Activity Relationship (SAR): Modifying substituents on the bicyclic or tetrahydropyran rings to optimize activity.

  • Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.

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